2-Diphenylmethylpiperidine

Description

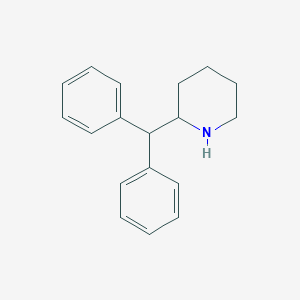

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzhydrylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)17-13-7-8-14-19-17/h1-6,9-12,17-19H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNXJXZVGHMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90897502 | |

| Record name | 2-(Diphenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 150 °C at 0.01 mm Hg | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthrhombic from petroleum | |

CAS No. |

519-74-4 | |

| Record name | (±)-Desoxypipradrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desoxypipradrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diphenylmethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90897502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(diphenylmethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESOXYPIPRADROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UNK1BV8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66 °C | |

| Record name | Desoxypipradrol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Diphenylmethylpiperidine Hydrochloride

This guide provides a comprehensive overview of the primary synthetic pathways for 2-diphenylmethylpiperidine hydrochloride, a compound of significant interest to researchers in medicinal chemistry and pharmacology. With a focus on scientific integrity and practical application, this document delves into the nuances of experimental choices, offering insights grounded in established chemical principles.

Introduction

This compound, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] First synthesized in the 1950s by Ciba (now Novartis), its stimulant properties were investigated for conditions like narcolepsy and ADHD.[1][2] While its development was ultimately superseded by methylphenidate due to a more favorable pharmacokinetic profile, this compound and its hydrochloride salt remain important reference compounds in neuroscience research and forensic analysis.[1][3] The hydrochloride salt is a crystalline solid with a melting point of approximately 286-287°C.[2][4]

This guide will explore the two principal synthetic routes to this compound hydrochloride, providing detailed protocols and discussing the underlying chemical logic.

Pathway 1: Synthesis from 2-Bromopyridine and Diphenylacetonitrile

This classic and well-documented pathway involves a multi-step process commencing with the alkylation of diphenylacetonitrile, followed by hydrolysis, decarboxylation, and subsequent reduction of the pyridine ring.

Conceptual Workflow

Caption: Overall workflow for the synthesis of this compound HCl from diphenylacetonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diphenyl-pyridyl-(2)-acetonitrile

-

Materials: Diphenylacetonitrile, sodium amide (NaNH₂), absolute toluene, 2-bromopyridine.

-

Procedure:

-

In a suitable reaction vessel, heat a suspension of diphenylacetonitrile and pulverized sodium amide in absolute toluene to 120-130°C for 1.5-2 hours.[4] The formation of the sodium salt of diphenylacetonitrile is observed.

-

Cool the reaction mixture to 70°C.

-

Slowly add 2-bromopyridine dropwise, maintaining the temperature below 80°C to control the exothermic reaction.[4]

-

After the addition is complete, heat the mixture at 120-130°C for an additional 3 hours.[4]

-

Cool the mixture and cautiously quench the reaction by the dropwise addition of methanol, followed by water.

-

Extract the basic components with 20% hydrochloric acid.

-

Make the acidic extract alkaline with a 40% sodium hydroxide solution to precipitate the product.

-

Filter the crystalline precipitate, wash thoroughly with water, and dry.

-

Recrystallize the crude product from methanol to yield pure diphenyl-pyridyl-(2)-acetonitrile.[4]

-

Step 2: Synthesis of 2-Diphenylmethylpyridine

-

Materials: Diphenyl-pyridyl-(2)-acetonitrile, potassium hydroxide (KOH), methanol, water.

-

Procedure:

-

Heat a mixture of diphenyl-pyridyl-(2)-acetonitrile, potassium hydroxide, methanol, and water in an autoclave at 215-225°C for 10 hours.[4] This step facilitates both the hydrolysis of the nitrile to a carboxylic acid and subsequent decarboxylation.

-

After cooling, evaporate the excess methanol.

-

Extract the residue with ether.

-

Wash the ethereal extract with water and dry over anhydrous sodium sulfate.

-

Distill off the ether and purify the residue by high-vacuum distillation to obtain 2-diphenylmethylpyridine.[4]

-

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

-

Materials: 2-Diphenylmethylpyridine, absolute ethanol, Raney nickel (or Rupe nickel).[4]

-

Procedure:

-

Dissolve 2-diphenylmethylpyridine in absolute ethanol.

-

Add Raney nickel to the solution.

-

Hydrogenate the mixture in an autoclave at 115°C under an initial hydrogen pressure of 100 atmospheres.[4]

-

Once the hydrogenation is complete (cessation of hydrogen uptake), filter off the catalyst.

-

Evaporate the solvent and distill the residue under high vacuum to yield this compound.[4]

-

Step 4: Formation of this compound Hydrochloride

-

Materials: this compound, ethyl acetate, hydrogen chloride.

-

Procedure:

-

Dissolve the purified this compound in ethyl acetate.

-

Introduce hydrogen chloride (gas or a solution in a suitable solvent) into the mixture.

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate and recrystallize from a mixture of methanol and ether to obtain pure this compound hydrochloride.[2][4]

-

Mechanistic Insights and Rationale

The choice of a strong base like sodium amide in the first step is crucial for the deprotonation of diphenylacetonitrile, which has a pKa of approximately 22 in DMSO, to form a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, displacing the bromide from 2-bromopyridine in a nucleophilic aromatic substitution reaction. The subsequent hydrolysis and decarboxylation under high temperature and pressure are standard procedures for converting nitriles to their corresponding hydrocarbons with one less carbon atom.

The catalytic hydrogenation of the pyridine ring is a key step. The use of Raney nickel is a classic choice for this transformation, although other catalysts like platinum oxide can also be employed.[2][5] The reaction is typically carried out under pressure to facilitate the reduction of the aromatic pyridine ring.[6]

Pathway 2: Catalytic Hydrogenation of 2-Diphenylmethylpyridine using Platinum Oxide

This pathway is essentially the final step of the first, but it is a common method when 2-diphenylmethylpyridine is available as a starting material. The use of platinum-based catalysts often allows for milder reaction conditions compared to Raney nickel.

Conceptual Workflow

Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of 2-DPMP (Desoxypipradrol)

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Diphenylmethyl)piperidine (2-DPMP), also known as Desoxypipradrol. Developed in the 1950s by Ciba (now Novartis), 2-DPMP is a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] While initially investigated for therapeutic applications such as narcolepsy and ADHD, its long duration of action and potential for adverse effects led to the discontinuation of its development in favor of methylphenidate.[1][2][3] In recent years, 2-DPMP has emerged as a designer drug, necessitating a thorough understanding of its scientific attributes for researchers, forensic scientists, and drug development professionals. This document details its synthesis, chemical identity, physicochemical characteristics, analytical methodologies for its detection and quantification, and its pharmacological profile.

Chemical Identity and Synthesis

Nomenclature and Structure

2-DPMP is a chiral molecule belonging to the piperidine class of compounds.[2] It is structurally related to other well-known NDRIs such as methylphenidate and pipradrol.[1][2]

-

Systematic IUPAC Name: 2-(Diphenylmethyl)piperidine

-

Common Synonyms: Desoxypipradrol, 2-Benzhydrylpiperidine

-

CAS Number: 519-74-4 (for the free base)

-

Molecular Formula: C₁₈H₂₁N

-

Molar Mass: 251.37 g/mol [1]

The structure of 2-DPMP consists of a piperidine ring substituted at the 2-position with a diphenylmethyl (benzhydryl) group.

Caption: Chemical structure of 2-(Diphenylmethyl)piperidine (2-DPMP).

Synthesis

The synthesis of 2-DPMP has been documented since its initial development. A common synthetic route involves the reaction of 2-bromopyridine with diphenylacetonitrile in the presence of a strong base like sodium amide, followed by the catalytic hydrogenation of the resulting 2-diphenylmethyl-pyridine to saturate the pyridine ring.[4]

Caption: Simplified synthetic pathway for 2-DPMP.

An alternative method involves the direct hydrogenation of 2-diphenylmethyl-pyridine in glacial acetic acid using a platinum oxide catalyst.[5]

Physicochemical Properties

The physicochemical properties of 2-DPMP contribute significantly to its pharmacokinetic profile, particularly its long duration of action.

| Property | Value | Source / Comment |

| Appearance | White to off-white powder or crystalline solid. | [6][7] |

| Melting Point | 60-61 °C (free base) | [4] |

| Boiling Point | 151-153 °C at 0.005 mmHg | [4] |

| Solubility | Methanol: Soluble | [7] |

| Ethanol: Soluble | [7] | |

| Chloroform: Soluble | [5] | |

| Water: Miscible (as HCl salt) | [8] | |

| pKa (predicted) | ~10-11 | Based on the pKa of piperidine (~11.12).[8] The electron-donating nature of the alkyl substituent would maintain a high basicity. |

| LogP (predicted) | High | The molecule is highly lipophilic due to the two phenyl rings and the piperidine structure, lacking polar functional groups.[1][2] This contributes to its long elimination half-life. |

Analytical Characterization

The unambiguous identification and quantification of 2-DPMP are critical in both research and forensic contexts. A variety of analytical techniques are employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental tool for the structural confirmation of 2-DPMP. The spectrum of the hydrochloride salt in D₂O shows characteristic signals for the aromatic and piperidine protons.

¹H NMR (400 MHz, D₂O) of 2-DPMP HCl (Representative Interpretation based on DEA Monograph[6])

-

Aromatic Protons: A complex multiplet in the aromatic region (typically ~7.0-7.5 ppm) corresponding to the ten protons of the two phenyl rings.

-

Piperidine Protons: A series of multiplets in the aliphatic region (~1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet.

-

N-H Proton: The proton on the nitrogen atom may be broadened or exchange with the solvent, depending on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a cornerstone for the identification of 2-DPMP in various matrices.

Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of 2-DPMP exhibits a characteristic fragmentation pattern. The molecular ion (M⁺) is typically observed at m/z 251.

Key Fragmentation Pathways:

-

α-Cleavage: A dominant fragmentation pathway for piperidine derivatives involves the cleavage of the bond alpha to the nitrogen atom.[9] For 2-DPMP, this can lead to the loss of the diphenylmethyl group or cleavage within the piperidine ring.

-

Formation of the Tropylium Ion: The presence of the benzyl group often leads to the formation of the stable tropylium ion at m/z 91.

-

Piperidine Ring Fragmentation: Cleavage of the piperidine ring can result in various smaller fragment ions.

Caption: Simplified major fragmentation pathways of 2-DPMP in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-DPMP provides information about its functional groups.

Characteristic FTIR Absorptions (KBr pellet):

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

-

C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the phenyl rings.

-

C-H Stretch (Aliphatic): Strong absorptions in the 2800-3000 cm⁻¹ range are due to the C-H stretching of the piperidine ring.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the aromatic rings.

-

C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.

Experimental Protocols

Protocol for GC-MS Analysis of 2-DPMP in a Forensic Sample

This protocol is a representative example for the qualitative identification of 2-DPMP.

1. Sample Preparation (Blood/Urine):

- Perform a liquid-liquid or solid-phase extraction to isolate the drug from the biological matrix.

- Evaporate the solvent and reconstitute the residue in a suitable solvent like ethyl acetate.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent GC or equivalent.

- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

- Carrier Gas: Helium.

- Injection Mode: Splitless.

- Temperature Program:

- Initial temperature: 100 °C, hold for 1 min.

- Ramp: 15 °C/min to 300 °C.

- Hold: 5 min at 300 °C.

- Mass Spectrometer: Agilent MS or equivalent.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 40-550.

3. Data Analysis:

- Compare the retention time and mass spectrum of the unknown peak with that of a certified 2-DPMP reference standard.

Protocol for Chiral Separation of 2-DPMP Enantiomers by HPLC (Representative Method)

As 2-DPMP is a chiral compound, separation of its enantiomers is crucial for stereoselective pharmacological studies. This representative protocol is based on established methods for chiral piperidine derivatives.[1][10][11]

1. Sample Preparation:

- Dissolve the racemic 2-DPMP standard or sample in the mobile phase.

2. HPLC Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

- Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 25 °C.

- Detection: UV at 254 nm.

3. Data Analysis:

- The two enantiomers should be resolved as distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas.

Pharmacological Profile

Mechanism of Action

2-DPMP is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][12][13] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. This enhanced dopaminergic and noradrenergic signaling is responsible for its stimulant effects.[12][13] Importantly, in vitro studies have shown that 2-DPMP is a pure uptake inhibitor and does not act as a dopamine releasing agent.[12][13]

Caption: Postulated metabolic pathway of 2-DPMP.

Toxicology and Clinical Effects

The recreational use of 2-DPMP has been associated with a range of adverse effects, many of which are severe and prolonged. [3]Its long half-life contributes to a challenging clinical presentation.

Reported Adverse Effects:

-

Psychiatric: Severe and prolonged agitation, paranoia, hallucinations, anxiety, and insomnia. [14]* Cardiovascular: Tachycardia and hypertension.

-

Neurological: Myoclonus (muscle spasms/twitches).

Blood concentrations of 2-DPMP in recreational users are typically in the range of 10-50 µg/L, while concentrations in intoxicated patients can exceed 100 µg/L, and in cases of acute overdose, can be over 600 µg/L. [2]

Conclusion

2-DPMP is a potent, long-acting norepinephrine-dopamine reuptake inhibitor with a well-defined chemical structure and a growing body of analytical and pharmacological data. Its high lipophilicity and resistance to metabolism contribute to its prolonged and often severe clinical effects when used recreationally. This guide provides a foundational understanding of the key chemical, physical, and pharmacological properties of 2-DPMP, intended to support the work of researchers, clinicians, and forensic scientists in addressing the challenges posed by this and other emerging psychoactive substances.

References

- Wikipedia. Desoxypipradrol. [Link]

- Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

- ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7. 4 and logP, respectively)

- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2013). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review. Progress in neuro-psychopharmacology & biological psychiatry, 40, 105–113. [https://www.semanticscholar.org/paper/2-DPMP-(desoxypipradrol%2C-2-benzhydrylpiperidine%2C-and-Corkery-Elliott/0d4d8e5f8f8c7e9e8b7c0a9d9e8e8e8e8e8e8e8e]([Link]

- SWGDRUG.org. Desoxypipradrol. [Link]

- ResearchGate. Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15 (shown in grey). [Link]

- Google Patents. US2820038A - 2-diphenyl-methyl-piperidine.

- ResearchGate.

- ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b)

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- ResearchGate. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]

- Erowid. Infrared Analysis of Piperine in Black Pepper. [Link]

- Orsolini, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).

- Orsolini, L., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). PubMed Central, 11, 499. [Link]

- Wikipedia. Desoxypipradrol. [Link]

- PsychonautWiki. Desoxypipradrol. [Link]

- PubChem. Piperidine. [Link]

- Wikipedia. 2-Diphenylmethylpyrrolidine. [Link]

- Spectral investigation and normal coordin

- SpectraBase. Piperidine, 2,2,6,6-tetramethyl-. [Link]

- SpectraBase. Piperidine hydrochloride. [Link]

- Corkery, J. M., Elliott, S., Schifano, F., Corazza, O., & Ghodse, A. H. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): a preliminary review.

- In vitro identification of cytochrome P450 enzymes responsible for drug metabolism. [Link]

- PubChem. 2-(Diphenylmethyl)piperidine--hydrogen chloride (1/1). [Link]

- mzCloud. 2 DPMP. [Link]

- GOV.UK. ACMD - Advisory Council on the Misuse of Drugs. [Link]

- PubChem. 2-Diphenylmethylpiperidine. [Link]

- Chemguide.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- YouTube.

- Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current drug metabolism, 9(9), 965–975. [Link]

- Cha, H. J., Kim, J. Y., Kim, Y. H., et al. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience letters, 705, 46–50. [Link]

- Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

- MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

- Emery Pharma.

- OuluREPO. Cytochrome P450 isoform-specific in vitro methods to predict drug metabolism and interactions. [Link]

- IQVIA Labor

- Calderdale in Recovery. 2-DPMP and other drugs. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2820038A - 2-diphenyl-methyl-piperidine - Google Patents [patents.google.com]

- 5. Buy this compound (EVT-1206755) | 519-74-4 [evitachem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

- 13. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-Depth Technical Guide to the Mechanism of Action of 2-Diphenylmethylpiperidine (2-DPMP) as a Dopamine Reuptake Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: Unveiling the Dopaminergic Action of a Unique Piperidine Derivative

2-Diphenylmethylpiperidine, also known as Desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI) that has garnered significant interest within the scientific community.[1] Originally synthesized in the 1950s by Ciba (now Novartis), its clinical development was ultimately superseded by the related compound, methylphenidate.[2][3] However, the distinct psychostimulant properties of 2-DPMP, coupled with its prolonged duration of action, have made it a subject of renewed focus in neuropharmacology and a tool for dissecting the intricacies of dopamine transporter (DAT) function.[2] This guide provides a comprehensive technical overview of the mechanism of action of 2-DPMP as a dopamine reuptake inhibitor, intended to support research and development efforts in this area.

The Dopamine Transporter: A Key Regulator of Dopaminergic Neurotransmission

The dopamine transporter (DAT) is a presynaptic plasma membrane protein that plays a pivotal role in regulating the temporal and spatial dynamics of dopamine signaling.[4] By reuptaking dopamine from the synaptic cleft back into the presynaptic neuron, DAT effectively terminates the neurotransmitter's action. This process is crucial for maintaining dopaminergic homeostasis, and its dysregulation is implicated in numerous neurological and psychiatric disorders. The DAT, a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, cotransports dopamine with two Na+ ions and one Cl- ion.[5][6]

Core Mechanism of Action: How 2-DPMP Modulates Dopamine Transporter Function

The primary mechanism through which 2-DPMP exerts its effects is by acting as a potent and selective inhibitor of the dopamine transporter.[4] Animal studies have demonstrated that 2-DPMP's ability to decrease dopamine re-uptake is comparable to that of cocaine.[2]

Binding Characteristics and Affinity

2-DPMP exhibits a high affinity for the dopamine transporter. In vitro assays using human embryonic kidney 293 (HEK 293) cells expressing the human dopamine, norepinephrine, and serotonin transporters have revealed the following inhibitory concentrations (IC50):

| Transporter | IC50 (µM) |

| Dopamine Transporter (DAT) | 0.07 |

| Norepinephrine Transporter (NET) | 0.14 |

| Serotonin Transporter (SERT) | >10 |

| Data from Simmler et al., 2014, as cited in[4] |

These data clearly indicate that 2-DPMP is a potent inhibitor of both DAT and NET, with a significantly lower affinity for SERT. Further studies using quantitative autoradiography with the selective DAT-radioligand [¹²⁵I]RTI-121 in rat brain slices have demonstrated potent displacement of the radioligand by 2-DPMP in the nucleus accumbens shell and dorsal striatum, with IC50 values of 5.65 x 10⁻⁷ M and 6.21 x 10⁻⁷ M, respectively.[4][7]

Conformational Entrapment: A Cocaine-Like Interaction

Molecular dynamics simulations have provided crucial insights into the specific interaction between 2-DPMP and the dopamine transporter. These studies suggest that 2-DPMP binding leads to molecular rearrangements that favor an outward-facing conformation of the DAT.[4][7][8] This is a key mechanistic detail, as it aligns with the mode of action of other well-characterized dopamine reuptake inhibitors like cocaine. By stabilizing the transporter in an outward-facing state, 2-DPMP effectively blocks the conformational changes necessary for dopamine translocation into the presynaptic neuron.

Conclusion: A Potent Tool for Dopaminergic Research

This compound serves as a powerful pharmacological tool for investigating the function and regulation of the dopamine transporter. Its high affinity for DAT and its mechanism of action, which involves stabilizing the transporter in an outward-facing conformation, make it a valuable compound for comparative studies with other dopamine reuptake inhibitors. The experimental protocols outlined in this guide provide a framework for the robust characterization of 2-DPMP and other novel compounds targeting the dopamine transporter, thereby facilitating the development of new therapeutic strategies for a range of neurological and psychiatric disorders.

References

- Charles River. (2018, September 26). Microdialysis services at Charles River [Video]. YouTube. [Link]

- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 705-719. [Link]

- Tavassoli, A. (n.d.).

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

- Opacka-Juffry, J., & Merlo, S. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 769. [Link]

- Opacka-Juffry, J., & Merlo, S. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [Data set].

- Razali, K., et al. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity. bioRxiv. [Link]

- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review.

- bioRxiv. (2025). Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish. [Link]

- ResearchGate. (2025). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [Link]

- Buschauer, A., & Elz, S. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- ResearchGate. (n.d.). In vivo effect of i.v. This compound (2-DPMP) on... [Image]. [Link]

- PubMed. (1996). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 39(25), 5025-5031. [Link]

- Lunte, C. E., & Lunte, S. M. (2005). Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review. Analytica Chimica Acta, 554(1-2), 1-13. [Link]

- Schmidt, H. R., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214939120. [Link]

- Charles River Laboratories. (2018).

- Semantic Scholar. (n.d.).

- PubMed. (2007). Tandem sulfur-containing amino acids are epicritical determinants of dopamine D(2) receptor pharmacology. Molecular Pharmacology, 72(5), 1256-1264. [Link]

- Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]

- ResearchGate. (2021). Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents. [Link]

- PubMed. (2014). Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. Journal of Medicinal Chemistry, 57(15), 6436-6447. [Link]

- National Center for Biotechnology Information. (2018).

- Springer Nature Experiments. (n.d.). Radioligand Binding Studies. [Link]

- PubMed. (2019). Rewarding effects of 2-desoxypipradrol in mice. Neuroscience Letters, 705, 134-139. [Link]

- National Center for Biotechnology Information. (2008).

- QMRO Home. (n.d.). Site-Directed Mutagenesis to Mutate Multiple Residues in a Single Reaction. [Link]

- National Center for Biotechnology Information. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. [Link]

- o2h discovery. (n.d.). Site-directed mutagenesis & binding studies. [Link]

- Wikipedia. (n.d.). Desoxypipradrol. [Link]

- Twist Bioscience. (n.d.). Mutagenesis: Site-Directed. [Link]

- PubMed. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. Methods in Molecular Biology, 952, 137-144. [Link]

- National Center for Biotechnology Information. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. [Link]

- Frontiers. (2014).

- National Center for Biotechnology Information. (2017). Discovery and Development of Monoamine Transporter Ligands. [Link]

Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

- 5. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

pharmacological profile of desoxypipradrol and its analogs

An In-Depth Technical Guide to the Pharmacological Profile of Desoxypipradrol and Its Analogs

Abstract

Desoxypipradrol (2-diphenylmethylpiperidine, 2-DPMP) is a potent and long-acting central nervous system stimulant, originally synthesized by Ciba in the 1950s.[1][2][3] While structurally related to the therapeutic agents methylphenidate and pipradrol, its unique chemical properties confer a distinct and challenging pharmacological profile.[1][3][4] Initially explored for narcolepsy and ADHD, its development was halted in favor of methylphenidate, which offered a more predictable pharmacokinetic profile.[1][3][5] Desoxypipradrol resurfaced in the 21st century as a novel psychoactive substance (NPS), often sold under names like "Ivory Wave," leading to numerous public health concerns due to severe and prolonged toxicity.[2] This guide provides a comprehensive technical overview of the pharmacological profile of desoxypipradrol and its structural analogs, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, structure-activity relationships, pharmacokinetics, and the analytical methodologies required for its study, grounding the discussion in established experimental evidence.

Historical Context and Chemical Profile

Developed during the mid-20th century, desoxypipradrol was one of several piperidine derivatives investigated for their stimulant properties.[1][3] It shares a core 2-substituted piperidine scaffold with pipradrol and methylphenidate. However, critical structural differences dictate their pharmacological fates.

-

Desoxypipradrol (2-DPMP): Lacks any polar functional groups. Its structure consists of a piperidine ring attached to a diphenylmethyl group. This high lipophilicity is a key determinant of its pharmacokinetic profile.[1][3][5]

-

Pipradrol: The parent compound of desoxypipradrol, featuring a hydroxyl (-OH) group on the carbon connecting the two phenyl rings. This hydroxyl group provides a site for metabolic conjugation (e.g., glucuronidation), increasing hydrophilicity and facilitating a more rapid excretion compared to desoxypipradrol.[1][3][4]

-

Methylphenidate: Contains a methyl ester moiety. This group is readily hydrolyzed by esterase enzymes in the body, forming the inactive and polar metabolite ritalinic acid, which leads to a much shorter duration of action.[1][3][4]

The absence of easily metabolizable functional groups in desoxypipradrol is the primary reason for its exceptionally long elimination half-life and duration of effects.[1][3][5]

Pharmacodynamics: Mechanism of Action

Desoxypipradrol's stimulant effects are primarily mediated by its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][5][6] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the synaptic concentrations of these key catecholamine neurotransmitters.

Transporter Binding Affinity and Potency

In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory activity of desoxypipradrol. It demonstrates high potency for both DAT and NET, with significantly lower activity at the serotonin transporter (SERT).[7][8]

| Transporter | IC₅₀ (µM) |

| Dopamine Transporter (DAT) | 0.07[7][8] |

| Norepinephrine Transporter (NET) | 0.14[7][8] |

| Serotonin Transporter (SERT) | >10[7][8] |

Table 1: In vitro inhibitory concentrations of desoxypipradrol at human monoamine transporters.

Comparative studies have shown desoxypipradrol to be significantly more potent than cocaine at the dopamine transporter.[2][9] In experiments using fast-scan cyclic voltammetry in rat nucleus accumbens slices, desoxypipradrol produced a seven-fold increase in peak dopamine levels, compared to a three-fold increase by cocaine.[9] It also increased the dopamine re-uptake half-life 15-fold, whereas cocaine produced only a five-fold increase.[9] This superior potency in blocking dopamine reuptake likely contributes to its high abuse potential and severe psychotogenic effects.[2][9]

Signaling Pathway

The mechanism of action involves the blockade of presynaptic transporters, leading to an accumulation of neurotransmitters in the synaptic cleft and enhanced postsynaptic receptor activation.

Caption: Desoxypipradrol blocks DAT and NET, increasing synaptic dopamine and norepinephrine.

Structure-Activity Relationships (SAR)

The SAR of desoxypipradrol can be inferred by comparing it to its analogs.

-

The Diphenylmethyl Moiety: The two phenyl rings are critical for high affinity at the DAT and NET. This bulky, lipophilic group facilitates binding within the hydrophobic pockets of the transporters.

-

The Piperidine Ring: This nitrogen-containing heterocycle is essential. The nitrogen atom is protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (e.g., Asp79 in the human DAT) in the transporter binding site.

-

Lack of Polar Groups: As previously noted, the absence of hydroxyl or ester groups, present in pipradrol and methylphenidate respectively, drastically reduces the rate of metabolic clearance, leading to a prolonged duration of action.[1][3] This is the most defining SAR feature for its pharmacokinetic profile.

-

Positional Isomerism: Studies on analogs suggest that the attachment of the diphenylmethyl group at the 2-position of the piperidine ring is optimal for activity.[10]

Pharmacokinetic Profile

The clinical effects and toxicity of desoxypipradrol are inextricably linked to its unique pharmacokinetic properties.

-

Absorption: It is readily absorbed orally with high bioavailability (>90%).[1]

-

Distribution: Due to its high lipophilicity, desoxypipradrol has a large volume of distribution and readily crosses the blood-brain barrier to exert its effects on the central nervous system.

-

Metabolism: The molecule is highly resistant to metabolism because it lacks the common functional groups that are targeted by metabolic enzymes like esterases or UGTs.[1][3] This metabolic stability is the primary reason for its long half-life.

-

Excretion: Elimination is slow, with a reported half-life of 16-20 hours, contributing to an extremely long duration of action that can last for days, especially with repeated dosing.[1] This prolonged timeframe increases the risk of accumulation and severe toxicity.[1][11]

Toxicological Profile and Clinical Manifestations

The re-emergence of desoxypipradrol as a recreational drug has led to extensive clinical toxicology data. Its use is associated with severe and prolonged adverse effects.

-

Common Adverse Effects: Sympathomimetic effects include tachycardia, hypertension, and hyperthermia.[12][13]

-

Severe Neuropsychiatric Effects: The most concerning toxicities are neuropsychiatric. These include severe agitation, paranoia, hallucinations, and psychosis, which can persist for up to five days after a single use.[1][3][14][15] This prolonged psychosis is a hallmark of desoxypipradrol intoxication and a direct consequence of its long half-life and potent dopaminergic activity.

-

Fatalities: Several fatalities have been linked to the use of desoxypipradrol.[13][16]

Toxicological analysis of biological specimens is crucial for confirming exposure in clinical and forensic cases.

| Sample Type | Concentration Range | Associated State |

| Blood/Plasma | 10–50 µg/L | Recreational Use[1][5] |

| Blood/Plasma | >100 µg/L | Intoxicated Patients[1][5] |

| Blood/Plasma | >600 µg/L | Acute Overdosage[1][5] |

Table 2: Reported desoxypipradrol concentrations in biological fluids.

Methodologies for Pharmacological Evaluation

A robust understanding of desoxypipradrol's pharmacology requires validated experimental protocols.

Protocol: In Vitro Transporter Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of desoxypipradrol for DAT and NET.

Objective: To quantify the binding affinity of desoxypipradrol by measuring its ability to displace a known high-affinity radioligand from DAT and NET expressed in cell membranes.

Materials:

-

Cell membranes from HEK 293 cells stably expressing human DAT or NET.

-

Radioligand: [³H]WIN 35,428 for DAT; [³H]nisoxetine for NET.

-

Test Compound: Desoxypipradrol stock solution in DMSO.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding agent: 10 µM Cocaine (for DAT) or 10 µM Desipramine (for NET).

-

96-well plates, filter mats (GF/B), scintillation fluid, liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of desoxypipradrol in the assay buffer. The final concentrations should span a range from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Plate Preparation: To each well of a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding).

-

25 µL of the appropriate desoxypipradrol dilution.

-

50 µL of the radioligand at a final concentration near its Kₔ value.

-

100 µL of cell membrane suspension (containing 10-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (or 4°C to minimize degradation) for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.

-

Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific CPM from the total CPM. Plot the percentage of specific binding against the logarithm of the desoxypipradrol concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Caption: Workflow for the in vitro radioligand binding assay.

Protocol: Quantification in Blood Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of desoxypipradrol from plasma samples.

Objective: To accurately measure the concentration of desoxypipradrol in human plasma for clinical or forensic toxicology.

Materials:

-

Plasma samples, calibrators, and quality controls.

-

Internal Standard (IS): A stable isotope-labeled analog of desoxypipradrol (e.g., desoxypipradrol-d5).

-

Protein Precipitation (PPT) solvent: Acetonitrile (ACN) containing the IS.

-

LC-MS/MS system with a C18 analytical column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 300 µL of ice-cold ACN containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Injection: Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

-

Chromatography: Perform a gradient elution using Mobile Phases A and B to separate desoxypipradrol from matrix components. A typical gradient might run from 5% B to 95% B over 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for desoxypipradrol and its internal standard.

-

Example transition for Desoxypipradrol: Q1 (Precursor Ion) m/z 252.2 -> Q3 (Product Ion) m/z 167.1.

-

Example transition for IS (desoxypipradrol-d5): Q1 m/z 257.2 -> Q3 m/z 172.1.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration for the known calibrators.

-

Determine the concentration of desoxypipradrol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Desoxypipradrol represents a classic example of how subtle structural modifications can dramatically alter a compound's pharmacological and toxicological profile. Its identity as a potent, long-acting norepinephrine-dopamine reuptake inhibitor is well-established. The key to its unique profile is its metabolic stability, a direct result of its highly lipophilic structure and lack of functional groups for enzymatic degradation. This leads to a prolonged half-life, which underlies the severe, multi-day neuropsychiatric toxicity seen in clinical settings. While its therapeutic potential was abandoned, its study provides critical insights for medicinal chemistry and toxicology, highlighting the profound impact of pharmacokinetics on drug safety and abuse liability. The methodologies outlined herein provide a framework for the continued investigation of desoxypipradrol and the ever-evolving landscape of novel psychoactive substances.

References

- Title: Desoxypipradrol - Wikipedia Source: Wikipedia URL:[Link]

- Title: Desoxypipradrol - PsychonautWiki Source: PsychonautWiki URL:[Link]

- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: PubMed URL:[Link]

- Title: Desoxypipradrol - Grokipedia Source: Grokipedia URL:[Link]

- Title: Desoxypipradrol (2-dpmp) - Addiction Helpline Source: Addiction Helpline URL:[Link]

- Title: What is Desoxypipradrol?

- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP)

- Title: The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) Source: PubMed Central URL:[Link]

- Title: Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) Source: King's College London Research Portal URL:[Link]

- Title: Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens Source: PubMed URL:[Link]

- Title: What is Desoxypipradrol? Source: Drug Genius URL:[Link]

- Title: Rewarding effects of 2-desoxypipradrol in mice Source: PubMed URL:[Link]

- Title: ACMD report on the generic definition of pipradrol-rel

- Title: 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review Source: PubMed URL:[Link]

- Title: Wh

Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. mental-health-matters.org [mental-health-matters.org]

- 4. wikiwand.com [wikiwand.com]

- 5. m.psychonautwiki.org [m.psychonautwiki.org]

- 6. Desoxypipradrol - LKT Labs [lktlabs.com]

- 7. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

- 8. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. 2-DPMP | Effects of 2-DPMP | FRANK [talktofrank.com]

- 12. addictionhelpline.co.uk [addictionhelpline.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 16. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alchemical Allure of the Diphenylmethylpiperidine Core: A Technical Guide to Structural Analogs and Their Monoamine Transporter Activity

Foreword: The Enduring Quest for Neuromodulation

In the intricate landscape of neuropharmacology, few molecular scaffolds have demonstrated the sustained intrigue of the 2-diphenylmethylpiperidine framework. First synthesized in the 1950s, this deceptively simple architecture has served as a foundational template for potent and selective inhibitors of monoamine transporters, particularly the dopamine (DAT) and norepinephrine (NET) transporters. Its historical significance, coupled with a resurgence of interest in the context of novel psychoactive substances and the development of therapeutics for neuropsychiatric disorders, necessitates a comprehensive understanding of its structure-activity relationships (SAR). This guide provides an in-depth exploration of the structural analogs of this compound, dissecting the nuanced interplay between chemical modification and biological activity. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel central nervous system agents.

The Archetype: this compound (Desoxypipradrol)

This compound, also known as desoxypipradrol or 2-DPMP, is a norepinephrine-dopamine reuptake inhibitor (NDRI)[1]. Its pharmacological profile is characterized by potent and selective inhibition of catecholamine transporters, with significantly lower affinity for the serotonin transporter (SERT)[1]. The defining features of the 2-DPMP molecule are its diphenylmethyl (benzhydryl) moiety and the piperidine ring. The high lipophilicity imparted by the two phenyl rings contributes to a long biological half-life, a characteristic that has both therapeutic potential and abuse liability[1].

The primary mechanism of action for 2-DPMP and its active analogs is the blockade of DAT and NET, leading to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This modulation of catecholaminergic neurotransmission underlies its stimulant effects.

Navigating the Chemical Space: A Journey Through Structural Analogs

The exploration of the this compound scaffold has yielded a wealth of SAR data, guiding the design of analogs with tailored potency and selectivity. The key areas of modification include the phenyl rings of the benzhydryl group, the piperidine ring itself, and the nature of the linkage between these two core fragments.

The Influence of Aromatic Substitution

Modification of the phenyl rings has been a primary strategy to modulate the pharmacological profile of this compound analogs.

-

Halogenation: The introduction of halogen substituents on the phenyl rings can significantly impact binding affinity. For instance, in a series of modafinil analogs, which share the diphenylmethyl moiety, para-halo-substitution of the aryl rings led to improved binding affinity for the dopamine transporter[2]. Similarly, in a series of 4-benzylpiperidine carboxamides, compounds with biphenyl substitutions, particularly with chloro groups, exhibited strong inhibition of both NET and DAT[3][4].

-

Alkoxy and Hydroxy Groups: The addition of methoxy or hydroxy groups to the phenyl rings has also been explored. In methylphenidate derivatives, a structurally related class of compounds, para-methoxy and para-hydroxy substitutions were generally well-tolerated and in some cases increased affinity for DAT[5].

-

Positional Isomerism: The position of the substituent on the phenyl ring is critical. In methylphenidate analogs, substitution at the para and meta positions generally retained or increased DAT affinity, while ortho-substitution led to a considerable decrease in affinity[5].

The general trend observed is that electron-withdrawing groups at the para position of the phenyl rings tend to enhance DAT affinity.

The Piperidine Ring: More Than Just a Scaffold

The piperidine ring is not merely a passive scaffold but plays an active role in the interaction with monoamine transporters. Its conformation and the presence of substituents can dramatically alter potency and selectivity.

-

Stereochemistry: The stereochemistry at the point of attachment of the diphenylmethyl group to the piperidine ring is a critical determinant of activity. In a study of hydroxypiperidine analogues of a GBR 12909 derivative, the (+)-enantiomer was found to be 122-fold more potent than the (-)-enantiomer at the dopamine transporter[6]. This highlights a significant stereospecific interaction with the transporter protein. Further studies on 3,4-disubstituted piperidines have also demonstrated that the stereochemistry of the piperidine ring dictates selectivity between DAT/NET and SERT[7].

-

Ring Substitution: The introduction of substituents on the piperidine ring can modulate activity. For example, the addition of a hydroxyl group to the piperidine ring of a GBR 12909 analog resulted in a significant increase in DAT affinity[6].

-

N-Substitution: Modification of the piperidine nitrogen has been a common strategy to fine-tune the pharmacological profile. In a series of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives, the nature of the substituent on the piperidine nitrogen was found to be crucial for both potency and selectivity. In general, bulky substituents on the nitrogen are detrimental to activity[8]. N-methylation of methylphenidate also considerably reduced its affinity for DAT[5].

Pyrrolidine Analogs: A Shift in Ring Size

Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring has led to another class of potent monoamine transporter inhibitors. Diphenylprolinol (D2PM), a pyrrolidine analog of this compound, is also a potent and selective catecholamine transporter blocker[1]. This indicates that the precise ring size of the saturated heterocycle is not an absolute requirement for high-affinity binding, although it can influence the overall pharmacological profile.

Synthesis of this compound and Its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes.

General Synthetic Strategy

A common approach to the synthesis of 2-substituted piperidines involves the reduction of a corresponding substituted pyridine. This can be achieved through catalytic hydrogenation or with chemical reducing agents.

A generalized synthetic workflow can be visualized as follows:

Caption: Generalized synthetic workflow for 2-substituted piperidines.

Synthesis of Substituted Phenyl Analogs

To synthesize analogs with substitutions on the phenyl rings, the corresponding substituted benzophenones or diphenylacetonitriles can be used as starting materials. For example, a substituted diphenylacetonitrile can be reacted with a suitable piperidine precursor.

Quantitative Structure-Activity Relationship (QSAR) Data

A systematic analysis of the structure-activity relationships requires quantitative data from in vitro binding and uptake inhibition assays. The following tables summarize representative data for analogs structurally related to this compound, illustrating the impact of various structural modifications on their affinity for the dopamine and norepinephrine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Representative Piperidine Analogs

| Compound | R1 (Piperidine) | R2 (Phenyl) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT/NET Selectivity | Reference |

| (+)-trans-5b | - | 4-Cl | >1000 | 1.8 | 578 | >555 (NET selective) | [7] |

| (-)-cis-5a | - | 4-Cl | 114 | 20 | 1290 | 0.18 | [7] |

| (+)-5 | 3-OH | 4-F (on benzyl) | 0.46 (IC50) | - | - | - | [6] |

| (-)-5 | 3-OH | 4-F (on benzyl) | 56.7 (IC50) | - | - | - | [6] |

Data for compounds 5a and 5b are for 4-(4-chlorophenyl)piperidine analogs. Data for compounds (+)-5 and (-)-5 are for hydroxypiperidine analogues of a GBR 12909 derivative.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Representative Analogs

| Compound | R1 (Piperidine) | R2 (Phenyl) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| 2-DPMP | - | Unsubstituted | 70 | 140 | >10000 | [1] |

| (+)-5 | 3-OH | 4-F (on benzyl) | 4.05 | - | - | [6] |

| (-)-5 | 3-OH | 4-F (on benzyl) | 38.0 | - | - | [6] |

Experimental Protocols for Activity Assessment

The evaluation of the activity of this compound analogs at monoamine transporters relies on well-established in vitro assays. These protocols are designed to be self-validating through the inclusion of appropriate controls and reference compounds.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific transporter. This is typically achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the transporter of interest.

Step-by-Step Methodology:

-

Preparation of Synaptosomes:

-

Isolate brain tissue (e.g., rat striatum for DAT, hippocampus for NET) in ice-cold sucrose buffer.

-

Homogenize the tissue and centrifuge to obtain a crude synaptosomal pellet.

-

Wash the pellet multiple times with buffer to remove endogenous neurotransmitters.

-

-

Binding Assay:

-

Incubate the synaptosomal preparation with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Incubations are carried out in a buffer solution at a specific temperature and for a set duration to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET).

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value (inhibitor binding affinity constant) using the Cheng-Prusoff equation.

-

Workflow for Radioligand Binding Assay:

Caption: Workflow for a typical radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

Uptake inhibition assays measure the functional effect of a compound on the ability of a transporter to internalize its substrate.

Step-by-Step Methodology:

-

Preparation of Synaptosomes or Transfected Cells:

-

Prepare synaptosomes as described for binding assays.

-

Alternatively, use cell lines stably expressing the human dopamine or norepinephrine transporter (e.g., HEK293-hDAT, HEK293-hNET).

-

-

Uptake Assay:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

-

Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

-

Incubate for a short period at a physiological temperature (e.g., 37°C).

-

Non-specific uptake is determined in the presence of a known potent inhibitor or at 4°C.

-

-

Termination and Quantification:

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Lyse the cells or synaptosomes and measure the internalized radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Workflow for Neurotransmitter Uptake Inhibition Assay:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-Activity Relationships at the Monoamine Transporters for a Novel Series of Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues: evaluation of O-and N-analogues and their binding to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neurochemical Effects of 2-Diphenylmethylpiperidine (2-DPMP) on Dopamine Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of 2-diphenylmethylpiperidine (2-DPMP), a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] We delve into the core mechanism of action of 2-DPMP, detailing its interaction with the dopamine transporter (DAT) and the subsequent impact on dopaminergic signaling. This guide is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights. We present detailed, step-by-step methodologies for key experimental techniques, including in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), to enable the replication and extension of research in this area. Furthermore, we provide a structured summary of the quantitative effects of 2-DPMP on dopamine levels and discuss its synthesis, analytical characterization, and pharmacokinetic profile.

Introduction: Understanding this compound

This compound, also known as desoxypipradrol or 2-DPMP, is a psychostimulant compound that has garnered significant interest within the scientific community due to its potent activity as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Structurally related to methylphenidate and pipradrol, 2-DPMP exhibits a high affinity for the dopamine transporter (DAT), leading to a significant elevation of extracellular dopamine levels in key brain regions associated with reward, motivation, and motor control.[3][4] Its long duration of action, attributed to its high lipophilicity and resistance to metabolic degradation, distinguishes it from other NDRIs and has contributed to its investigation for potential therapeutic applications as well as its emergence as a substance of abuse.[1] This guide will focus on the direct neurochemical consequences of 2-DPMP's interaction with the dopaminergic system, providing the necessary technical details for its rigorous scientific investigation.

Core Mechanism of Action: Inhibition of the Dopamine Transporter

The primary mechanism through which 2-DPMP exerts its effects on dopamine levels is the inhibition of the dopamine transporter (DAT). The DAT is a transmembrane protein located on the presynaptic terminals of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft back into the neuron. This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.

2-DPMP binds to the DAT with high affinity, effectively blocking the reuptake of dopamine. This blockade leads to an accumulation of dopamine in the synaptic cleft, thereby prolonging and amplifying its signaling effects on postsynaptic dopamine receptors. This increased dopaminergic neurotransmission is the fundamental driver of the psychostimulant and other neurochemical effects of 2-DPMP.

Experimental Protocols for Assessing Neurochemical Effects

To rigorously investigate the impact of 2-DPMP on dopamine levels, several key experimental techniques are employed. The following sections provide detailed, step-by-step methodologies for these critical assays.

In Vivo Microdialysis for Measuring Extracellular Dopamine

In vivo microdialysis is a powerful technique for sampling and quantifying extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[5][6][7][8][9]

3.1.1. Surgical Implantation of the Microdialysis Probe

-

Animal Preparation: Anesthetize the rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.

-

Craniotomy: Make a midline incision to expose the skull. Drill a small burr hole over the target brain region (e.g., nucleus accumbens or striatum).

-

Guide Cannula Implantation: Slowly lower a guide cannula to the desired stereotaxic coordinates.

-

Fixation: Secure the cannula to the skull using dental cement and skull screws.

-

Recovery: Allow the animal to recover from surgery for a minimum of 24-48 hours.

3.1.2. Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of dopamine levels.

-

Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

2-DPMP Administration: Administer 2-DPMP (e.g., via intraperitoneal or intravenous injection) at the desired dose(s).

-

Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined period to monitor the time-course of dopamine level changes.

-

Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

FSCV is an electrochemical technique that allows for the sub-second detection of dopamine release and reuptake in brain tissue.[10][11][12][13][14]

3.2.1. Electrode Preparation and Brain Slice Preparation (Ex Vivo)

-

Carbon-Fiber Microelectrode Fabrication: Fabricate carbon-fiber microelectrodes by aspirating a single carbon fiber into a glass capillary and pulling it to a fine tip using a micropipette puller.

-

Brain Slice Preparation: Rapidly decapitate the rodent and dissect the brain in ice-cold, oxygenated aCSF. Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

-

Slice Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

3.2.2. FSCV Recording Procedure

-

Slice Placement: Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Electrode Positioning: Position the carbon-fiber microelectrode and a stimulating electrode in the target brain region.

-

Dopamine Release Evocation: Apply a brief electrical stimulus (e.g., single pulse or short train of pulses) to evoke dopamine release.

-

Voltammetric Measurement: Apply a triangular waveform potential to the carbon-fiber microelectrode and record the resulting current. The oxidation and reduction peaks of dopamine provide a characteristic electrochemical signature.

-

Baseline Recording: Record several stable baseline responses to the electrical stimulation.

-

2-DPMP Application: Bath-apply 2-DPMP at the desired concentration to the brain slice.

-

Post-Application Recording: Continue to evoke and record dopamine release to determine the effect of 2-DPMP on the amplitude and kinetics of the dopamine signal.

Dopamine Transporter (DAT) Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter.[15][16][17][18][19]